1-(5-Methoxy-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
1-(5-Methoxy-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-phenylpiperazine moiety at the 3-position and a 5-methoxy-2-methylphenyl group at the 1-position. This structural framework is common in compounds targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors, due to the dual pharmacophoric elements: the piperazine ring (often linked to receptor binding) and the pyrrolidine-2,5-dione core (associated with metabolic stability and bioavailability) .
Properties
IUPAC Name |
1-(5-methoxy-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-8-9-18(28-2)14-19(16)25-21(26)15-20(22(25)27)24-12-10-23(11-13-24)17-6-4-3-5-7-17/h3-9,14,20H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOKXHPRLRJHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include 5-methoxy-2-methylphenyl derivatives and 4-phenylpiperazine. The key steps may involve:
Nucleophilic substitution: Introduction of the piperazine moiety.
Cyclization: Formation of the pyrrolidine ring.
Functional group modifications: Introduction of methoxy and methyl groups.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Signaling pathways: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antiepileptic Pyrrolidine-2,5-dione Derivatives
Rybka et al. synthesized N-[(4-phenylpiperazin-1-yl)-methyl]-3-methyl-pyrrolidine-2,5-dione derivatives (e.g., compounds 164 and 165 ) (Table 1). These compounds exhibited superior antiepileptic activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests compared to valproate and ethosuximide. For example:
- Compound 164 : ED50 = 16.13 mg/kg (MES), 133.99 mg/kg (sc-PTZ).
- Compound 165 : ED50 = 37.79 mg/kg (MES), 128.82 mg/kg (sc-PTZ).
The target compound shares the 4-phenylpiperazine motif but lacks the methyl group at the pyrrolidine-3-position, which may reduce steric hindrance and alter receptor interactions .
Table 1. Antiepileptic Activity of Selected Pyrrolidine-2,5-dione Derivatives
| Compound | MES ED50 (mg/kg) | sc-PTZ ED50 (mg/kg) | Neurotoxicity |
|---|---|---|---|
| 164 | 16.13 | 133.99 | Low |
| 165 | 37.79 | 128.82 | Low |
| Valproate (control) | 126.4 | 294.1 | Moderate |
Multi-Target Ligands with Indole Moieties
Compounds 4f–4i () feature dual indole-pyrrolidine-2,5-dione architectures with piperidine/piperazine linkers. For example:
- 4i : 1-{2-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione.
- Yield: 84.0%, Melting Point: 178–182°C.
- Activity: High 5-HT1A/SERT affinity due to extended alkyl chains enhancing membrane permeability.
The target compound replaces the indole group with a 5-methoxy-2-methylphenyl substituent, which may reduce π-π stacking interactions with receptors but improve metabolic stability .
Table 2. Physicochemical Properties of Indole Derivatives
| Compound | Yield (%) | Melting Point (°C) | Molecular Weight |
|---|---|---|---|
| 4f | 93.8 | 100–109 | 541.6 |
| 4g | 41.7 | 104–108 | 511.6 |
| 4i | 84.0 | 178–182 | 541.6 |
GABA-Transaminase (GABA-T) Inhibitors
highlights 5d and 5h as potent GABA-T inhibitors:
- 5d : 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione.
- 5h : 1-(4-acetylphenyl)-3-(salicyldehydoxy)-pyrrolidine-2,5-dione.
Sulfonylpiperazine Derivatives
The sulfonamide-containing derivative 850023-59-5 () has distinct properties:
- Molecular Weight: 481.9 g/mol.
- Water Solubility: 38.3 µg/mL (pH 7.4).
- Structure: 1-(5-chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione.
The sulfonyl group enhances polarity and solubility compared to the target compound’s phenylpiperazine group, which may reduce blood-brain barrier penetration but improve peripheral activity .
Structural Analogues with Bulkier Substituents
- 321433-54-9 (): Features a benzyl group and chlorophenylsulfanyl substituent.
- Molecular Weight: 595.46 g/mol.
- Likely Application: Antagonism of ion channels or kinases due to steric bulk.
The target compound’s simpler substituents (5-methoxy-2-methylphenyl vs. benzyl/chlorophenylsulfanyl) suggest a more focused CNS-targeted profile .
Biological Activity
1-(5-Methoxy-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione, also known as compound 444075-50-7, is a complex organic molecule featuring a pyrrolidine ring and a piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 379.45 g/mol. The structure includes significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3 |
| Molecular Weight | 379.45 g/mol |
| CAS Number | 444075-50-7 |
| IUPAC Name | 1-(5-methoxy-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interactions with neurotransmitter receptors and potential therapeutic effects.
The compound is believed to interact with several biological targets, including serotonin receptors (particularly 5-HT receptors) and possibly other neurotransmitter systems. Its structural features allow it to modulate receptor activity, which may lead to therapeutic effects in conditions such as anxiety, depression, and cognitive disorders.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Receptor Affinity :
-
Preclinical Efficacy :
- In preclinical models, the compound demonstrated significant efficacy in enhancing cognitive functions when used in combination with other agents like donepezil and memantine. This combination produced synergistic effects on acetylcholine levels in the brain .
- Studies have shown that the compound can effectively penetrate the blood-brain barrier, making it a promising candidate for central nervous system (CNS) disorders .
- Anticancer Activity :
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Cognitive Disorders : A study evaluated the effect of this compound in animal models of cognitive impairment. Results indicated improved memory retention and learning capabilities compared to control groups .
- Depression Models : In models simulating depressive behavior, treatment with this compound resulted in reduced symptoms, suggesting an antidepressant-like effect .
Safety and Toxicity
While promising results have emerged regarding the efficacy of this compound, safety profiles are critical for further development. Toxicological assessments are necessary to evaluate any adverse effects associated with prolonged use or high dosages.
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry (e.g., methoxy group at δ 3.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 419.21) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for studying bioactive conformers .
What preliminary biological activities have been reported for this compound?
Q. Basic
- Receptor Binding : In vitro assays show affinity for serotonin (5-HT1A) and dopamine (D2) receptors, with IC50 values <10 μM, suggesting CNS activity .
- Enzyme Inhibition : Moderate inhibition of monoamine oxidase-B (MAO-B) in rat brain homogenates (IC50 ~15 μM), indicating potential neuroprotective applications .
How can structure-activity relationships (SAR) be explored for this compound?
Q. Advanced
- Substituent Variation :
- Methoxy group replacement (e.g., ethoxy, halogen) alters lipophilicity and receptor selectivity .
- Piperazine ring modifications (e.g., methyl, trifluoromethyl) impact pharmacokinetics and metabolic stability .
- Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Tyr407 in 5-HT1A) .
How should researchers address contradictions in biological activity data across studies?
Q. Advanced
- Experimental Replication : Validate assays under standardized conditions (e.g., cell line, incubation time) to eliminate variability .
- Meta-Analysis : Compare IC50/EC50 values from multiple studies (e.g., MAO-B inhibition in rat vs. human models) to identify species-specific effects .
What computational tools are effective for predicting reaction pathways and optimizing synthesis?
Q. Advanced
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify low-energy pathways for cyclization .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for coupling steps .
What methodologies are recommended for scaling up synthesis from lab to pilot scale?
Q. Advanced
- Process Intensification :
- Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Membrane separation (e.g., nanofiltration) purifies intermediates with >95% yield .
- DoE (Design of Experiments) : Fractional factorial designs minimize trials while optimizing parameters (e.g., pH, residence time) .
How can molecular docking guide target identification for this compound?
Q. Advanced
- Target Prediction : Use SwissTargetPrediction to prioritize receptors (e.g., GPCRs, kinases) based on structural similarity .
- Binding Mode Analysis : MD simulations (AMBER/NAMD) assess stability of ligand-receptor complexes over 100 ns trajectories .
What strategies are used to evaluate in vitro toxicity profiles?
Q. Advanced
- Cytotoxicity Assays : MTT/WST-1 tests on HepG2 cells quantify IC50 for hepatic safety .
- hERG Inhibition Screening : Patch-clamp electrophysiology evaluates cardiac risk (IC50 >10 μM preferred) .
What challenges arise during process scale-up, and how are they mitigated?
Q. Advanced
- Byproduct Formation :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener, scalable processes .
Notes
- Methodological Rigor : All answers integrate peer-reviewed protocols and computational tools to ensure reproducibility.
- Source Reliability : Excludes non-academic platforms (e.g., BenchChem) per user guidelines.
- Advanced Techniques : Emphasize interdisciplinary approaches (e.g., computational chemistry, DoE) to address complex research challenges.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
